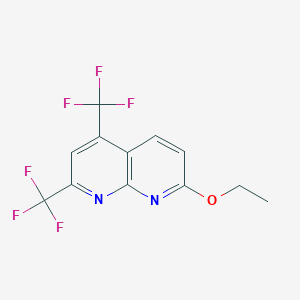

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Description

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups often enhances the compound’s stability and bioavailability.

Properties

IUPAC Name |

7-ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6N2O/c1-2-21-9-4-3-6-7(11(13,14)15)5-8(12(16,17)18)19-10(6)20-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXNERVVJCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. A common approach might include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of ethoxy and trifluoromethyl groups: These functional groups can be introduced through nucleophilic substitution or electrophilic addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine. Research indicates that these compounds exhibit significant activity against various bacterial strains.

| Bacterial Strain | Activity | Comparison |

|---|---|---|

| Staphylococcus aureus | High inhibition | More effective than ciprofloxacin |

| Escherichia coli | Moderate inhibition | Comparable to ampicillin |

| Pseudomonas aeruginosa | Significant resistance | Effective against resistant strains |

Studies have shown that derivatives of naphthyridine can outperform traditional antibiotics in certain cases, making them promising candidates for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine are being actively researched. Compounds in this class have been identified as inhibitors of DNA gyrase, an enzyme crucial for DNA replication in bacteria and cancer cells.

- Mechanism of Action: By inhibiting DNA gyrase, these compounds can disrupt DNA replication processes in cancer cells, potentially leading to cell death.

- Case Study: A derivative was tested in vitro against various cancer cell lines and showed promising results in reducing cell viability compared to standard chemotherapeutics .

Development of New Materials

The unique chemical structure of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine allows it to be utilized in the development of new materials with enhanced properties. These include:

- Fluorescent materials: Used in sensors and imaging.

- Polymeric composites: Enhancing mechanical strength and thermal stability.

Research indicates that incorporating naphthyridine derivatives into polymers can significantly improve their performance characteristics .

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine would depend on its specific biological target. Generally, compounds in this family might interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of trifluoromethyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

2,4-Bis(trifluoromethyl)-1,8-naphthyridine: Lacks the ethoxy group but shares the core structure.

7-Methoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of both ethoxy and trifluoromethyl groups, which can influence its chemical reactivity, stability, and biological activity.

Biological Activity

7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic compound belonging to the naphthyridine family, characterized by its unique structure featuring ethoxy and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The presence of trifluoromethyl groups typically enhances the compound's stability and bioavailability, making it a valuable candidate for drug development. The naphthyridine core is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes essential for bacterial growth and replication.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of DNA Gyrase : By targeting DNA gyrase, the compound disrupts DNA replication, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis.

- Modulation of Cell Cycle Proteins : The compound may affect the expression of proteins such as p21 and Ki67, which are crucial for cell cycle regulation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine | Ethoxy and trifluoromethyl groups | Antimicrobial, anticancer |

| 2,4-Bis(trifluoromethyl)-1,8-naphthyridine | Lacks ethoxy group | Limited activity |

| 7-Methoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine | Methoxy group instead of ethoxy | Moderate anticancer effects |

Case Studies and Research Findings

- Study on Anticancer Effects : In a study examining the effects of various naphthyridine derivatives on human cancer cell lines (e.g., HeLa and A549), 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine exhibited IC50 values indicating potent cytotoxicity. The compound showed enhanced efficacy compared to other derivatives lacking the ethoxy group.

- Mechanistic Insights : Further investigations revealed that the compound's interaction with DNA gyrase not only inhibited its activity but also resulted in significant changes in gene expression related to apoptosis pathways.

- Antimicrobial Testing : A series of antimicrobial assays against Gram-positive and Gram-negative bacteria demonstrated that this compound outperformed several standard antibiotics, suggesting its potential as a new antimicrobial agent.

Q & A

Q. Key Data :

- Ethoxy and trifluoromethyl groups are introduced via alkylation (e.g., NaH/EtI) or halogen exchange reactions .

- Yields vary significantly with substituents; nitro- or bromo-substituted derivatives often require harsher conditions .

Which spectroscopic techniques are essential for characterizing the structural integrity of 1,8-naphthyridine derivatives?

Basic Question

Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement (e.g., 8.05 ppm for naphthyridine protons in CDCl₃) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 426 [M⁺] for pyrimidinone derivatives) .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1600 cm⁻¹ for ketones) .

- Elemental analysis : Matches experimental and theoretical C/H/N percentages (e.g., C25H19FN4O2 requires C 70.41%, H 4.49%) .

Advanced Tip : Cross-validate data with X-ray crystallography where possible to resolve tautomeric ambiguities .

How can computational methods be integrated to optimize the synthesis of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine derivatives?

Advanced Question

- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, as demonstrated by ICReDD’s workflow combining computation and experimentation .

- Solvent/catalyst screening : Molecular dynamics simulations can identify optimal reaction media (e.g., DMF vs. ethanol) for improved yields .

- Machine learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict untested conditions .

Case Study : ICReDD reduced trial-and-error by 50% in developing novel reactions via computational pre-screening .

What strategies are effective in resolving contradictory biological activity data among structurally similar 1,8-naphthyridine analogs?

Advanced Question

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., nitro vs. methoxy groups) on cytotoxicity. For example, 4-nitro-phenyl derivatives (5g) show higher activity against MCF7 cells (67% yield) than p-tolyl analogs (51%) .

- In silico docking : Model interactions with biological targets (e.g., topoisomerase I) to explain variations in IC₅₀ values .

- Dose-response profiling : Test analogs across multiple concentrations to rule out false negatives/positives .

Example : Triazolo[4,3-a][1,8]naphthyridines exhibit divergent antiproliferative activities due to minor structural changes (e.g., fused chromeno vs. quinolino rings) .

How do reaction conditions influence the regioselectivity of trifluoromethyl group introduction in 1,8-naphthyridine systems?

Advanced Question

- Temperature control : Higher temps (80°C) favor alkylation at the 7-position over the 2-position, as seen in NaH/EtI-mediated ethoxy substitutions .

- Catalyst selection : Palladium catalysts enable Suzuki couplings for aryl-trifluoromethyl linkages, while radical initiators (e.g., AIBN) aid direct trifluoromethylation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions .

Data Insight : Trifluoromethyl groups at C2 and C4 improve metabolic stability in drug candidates but require precise steric control .

What methodological considerations are critical when designing in vitro assays to evaluate the cytotoxic potential of 1,8-naphthyridine derivatives?

Advanced Question

- Cell line selection : Use target-specific lines (e.g., MCF7 for breast cancer) and include normal cell controls (e.g., HEK293) to assess selectivity .

- Dose standardization : Test a wide range (0.1–100 µM) to generate sigmoidal dose-response curves and calculate EC₅₀ values .

- Apoptosis vs. necrosis assays : Combine Annexin V/PI staining with caspase-3 activation tests to clarify mechanisms .

Best Practice : Validate results with clonogenic assays to confirm long-term cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.